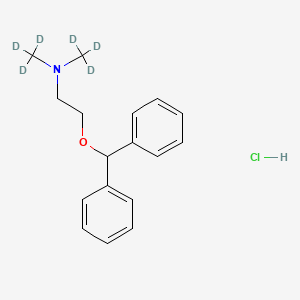

Diphenhydramine-d6hydrochloride

Description

Properties

IUPAC Name |

2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHPORCSPXIHLZ-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Diphenhydramine-d6 Hydrochloride in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine-d6 Hydrochloride is the deuterium-labeled analogue of Diphenhydramine Hydrochloride, a well-known first-generation H1-histamine receptor antagonist with anticholinergic, sedative, and hypnotic effects[1][2]. The strategic replacement of six hydrogen atoms with their stable isotope, deuterium, results in a molecule with a higher molecular weight but nearly identical chemical properties to the parent compound. This key characteristic makes Diphenhydramine-d6 Hydrochloride an invaluable tool in analytical research, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[3]. This technical guide provides an in-depth overview of Diphenhydramine-d6 Hydrochloride, its primary application in research, and detailed experimental methodologies.

Core Properties

The fundamental chemical and physical properties of Diphenhydramine-d6 Hydrochloride are summarized below, in comparison to its unlabeled counterpart.

| Property | Diphenhydramine-d6 Hydrochloride | Diphenhydramine Hydrochloride |

| Chemical Name | 2-(Diphenylmethoxy)-N,N-di(trideuteriomethyl)ethanamine hydrochloride | 2-(diphenylmethoxy)-N,N-dimethylethanamine hydrochloride |

| Molecular Formula | C₁₇H₁₆D₆ClNO | C₁₇H₂₂ClNO |

| Molecular Weight | 297.85 g/mol [1][2] | 291.8 g/mol [4] |

| CAS Number | 1189986-72-8[1][2] | 147-24-0[5] |

Primary Use in Research: An Ideal Internal Standard

The primary and most critical application of Diphenhydramine-d6 Hydrochloride in a research setting is its use as an internal standard (IS) in the quantitative analysis of Diphenhydramine in biological matrices. In techniques like LC-MS/MS, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, while being distinguishable by its mass-to-charge ratio (m/z).

Diphenhydramine-d6 Hydrochloride excels in this role because its deuterium labeling does not significantly alter its chromatographic retention time or its behavior in the mass spectrometer's ion source compared to unlabeled Diphenhydramine. However, its increased mass allows for clear differentiation in the mass analyzer. This allows it to accurately compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of Diphenhydramine.

This is particularly crucial in pharmacokinetic studies, where researchers aim to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. For instance, in a single-dose pharmacokinetic study of Diphenhydramine HCl in children and adolescents, deuterated Diphenhydramine was used as the internal standard to ensure the reliability of the concentration measurements in plasma samples[6].

Experimental Protocols

The following sections detail typical experimental methodologies for the quantification of Diphenhydramine in biological samples using Diphenhydramine-d6 Hydrochloride as an internal standard.

Sample Preparation

The goal of sample preparation is to extract Diphenhydramine and the internal standard from the biological matrix (e.g., plasma, urine) and remove interfering substances. Two common methods are liquid-liquid extraction (LLE) and protein precipitation.

1. Liquid-Liquid Extraction (LLE):

-

Objective: To isolate the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent.

-

Protocol:

-

To a 150 µL aliquot of human plasma, add 50 µL of a working solution of Diphenhydramine-d6 Hydrochloride (internal standard)[6].

-

Add 1.0 mL of an extraction solvent, such as methyl tertiary-butyl ether[6].

-

Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analyte and IS to the organic phase.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as acetonitrile[6].

-

2. Protein Precipitation:

-

Objective: To remove proteins from the plasma sample, which can interfere with the analysis.

-

Protocol:

-

To a volume of plasma, add a known amount of Diphenhydramine-d6 Hydrochloride internal standard.

-

Add a precipitating agent, typically three volumes of a cold organic solvent like acetonitrile.

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant, which contains the analyte and internal standard, for direct injection or further processing.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high selectivity and sensitivity for the quantification of drugs in complex biological matrices.

Typical LC-MS/MS Parameters:

| Parameter | Typical Value/Condition |

| LC Column | Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm)[7] or similar reversed-phase column |

| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol)[7][8] |

| Flow Rate | 0.2 - 0.4 mL/minute[1][8] |

| Injection Volume | 10 µL[6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The MRM mode offers high specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Diphenhydramine | 256.21[6] | 167.01[6] |

| Diphenhydramine-d6 | 259.17[6] | 166.99[6] |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow and the logical relationship of using an internal standard in quantitative analysis.

Caption: A typical bioanalytical workflow for the quantification of Diphenhydramine.

Caption: The logical basis for using a stable isotope-labeled internal standard.

Conclusion

Diphenhydramine-d6 Hydrochloride is an essential tool for researchers and scientists in the field of drug development and analysis. Its role as a stable isotope-labeled internal standard ensures the accuracy, precision, and reliability of quantitative methods for Diphenhydramine in complex biological matrices. The detailed methodologies and workflows presented in this guide provide a comprehensive overview for professionals seeking to implement robust bioanalytical assays. The use of such internal standards is a cornerstone of modern analytical chemistry, enabling the generation of high-quality data required for pharmacokinetic studies and regulatory submissions.

References

- 1. Diphenhydramine HCL Analyzed with LCMS - AppNote [mtc-usa.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. latamjpharm.org [latamjpharm.org]

- 5. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single‐Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of diphenhydramine hydrochloride in rabbit plasma by LC-MS/MS and its application to a pharmacokinetic study [sedici.unlp.edu.ar]

- 8. ukaazpublications.com [ukaazpublications.com]

An In-depth Technical Guide to Diphenhydramine-d6 Hydrochloride: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and synthesis of Diphenhydramine-d6 Hydrochloride, a deuterated analog of the first-generation antihistamine, Diphenhydramine. This document is intended to serve as a technical resource, offering detailed information for researchers and professionals engaged in drug development and scientific investigation.

Chemical Properties

Diphenhydramine-d6 Hydrochloride (d6-DPH) is a stable, isotopically labeled version of Diphenhydramine Hydrochloride where six hydrogen atoms on the two N-methyl groups have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the compound and its metabolites.

Quantitative Data Summary

| Property | Value (Diphenhydramine-d6 HCl) | Value (Diphenhydramine HCl) |

| Molecular Formula | C₁₇H₁₆D₆ClNO | C₁₇H₂₂ClNO |

| Molecular Weight | 297.88 g/mol | 291.82 g/mol |

| CAS Number | 1189986-72-8 | 147-24-0 |

| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 168-172 °C |

| Solubility | Not explicitly reported; expected to be similar to the non-deuterated form. | Soluble in water, ethanol, and chloroform.[1] |

| pKa | Not explicitly reported; expected to be very close to the non-deuterated form. | 9.0[1] |

| Appearance | Off-White to Light Yellow Solid | White crystalline powder |

Synthesis of Diphenhydramine-d6 Hydrochloride

The synthesis of Diphenhydramine-d6 Hydrochloride typically involves a two-step process, starting from commercially available deuterated reagents. The general approach is analogous to the synthesis of unlabeled Diphenhydramine.

Experimental Protocol

Step 1: Synthesis of N,N-bis(trideuteriomethyl)ethanolamine (d6-DMAE)

This intermediate is prepared via the reaction of ethanolamine with a deuterated methylating agent, such as iodomethane-d3.

-

Materials: Ethanolamine, Iodomethane-d3 (CD₃I), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve ethanolamine and potassium carbonate in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add iodomethane-d3 to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure N,N-bis(trideuteriomethyl)ethanolamine.

-

Step 2: Synthesis of Diphenhydramine-d6 Hydrochloride

The final product is synthesized by the reaction of benzhydryl bromide with the deuterated intermediate, d6-DMAE, followed by conversion to the hydrochloride salt.

-

Materials: Benzhydryl bromide, N,N-bis(trideuteriomethyl)ethanolamine (from Step 1), a non-polar solvent (e.g., toluene), and hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

-

Procedure:

-

Dissolve benzhydryl bromide and N,N-bis(trideuteriomethyl)ethanolamine in toluene in a round-bottom flask.

-

Heat the mixture at reflux for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and wash with water to remove any unreacted d6-DMAE.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the free base of Diphenhydramine-d6 as an oil.

-

Dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether) and cool in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The Diphenhydramine-d6 Hydrochloride will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Synthesis Workflow

Caption: Synthesis workflow for Diphenhydramine-d6 Hydrochloride.

Mechanism of Action: Signaling Pathway

Diphenhydramine is a first-generation antihistamine that primarily acts as an inverse agonist at the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from eliciting its effects, thereby reducing allergic symptoms. Furthermore, Diphenhydramine readily crosses the blood-brain barrier and exhibits significant anticholinergic activity by acting as a competitive antagonist at muscarinic acetylcholine receptors. This central nervous system activity is responsible for its sedative and antiemetic effects.

Caption: Mechanism of action of Diphenhydramine.

References

An In-Depth Technical Guide to the Isotopic Labeling of Diphenhydramine-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine, a first-generation antihistamine, is widely recognized for its therapeutic applications in treating allergies, insomnia, and motion sickness. In the realm of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of isotopically labeled internal standards is paramount for achieving accurate and reliable quantitative results. Diphenhydramine-d6, a stable isotope-labeled analog of Diphenhydramine, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. The six deuterium atoms are strategically placed on the two N-methyl groups, providing a distinct mass shift without significantly altering the physicochemical properties of the molecule. This guide provides a comprehensive overview of the synthesis, characterization, and application of Diphenhydramine-d6.

Synthesis of Diphenhydramine-d6

The most common and efficient synthesis of Diphenhydramine-d6 involves the coupling of a deuterated precursor, N,N-di(trideuteromethyl)aminoethanol, with a benzhydryl moiety. The IUPAC name for Diphenhydramine-d6 hydrochloride is 2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride[1][2].

Synthesis Pathway

The synthesis can be conceptually broken down into two main stages: the preparation of the deuterated N,N-dimethylethanolamine and its subsequent reaction with a suitable benzhydryl derivative.

Experimental Protocols

1. Synthesis of N,N-di(trideuteromethyl)ethanolamine:

A detailed experimental protocol for the synthesis of the deuterated precursor is crucial. While a specific protocol for the d6 variant of N,N-dimethylethanolamine was not found in the immediate search results, a general approach involves the alkylation of ethanolamine with a deuterated methylating agent.

-

Materials: Ethanolamine, trideuteromethyl iodide (CD3I) or another suitable deuterated methylating agent, a non-nucleophilic base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve ethanolamine and the base in the solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Slowly add the deuterated methylating agent to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

After completion, cool the reaction mixture and filter to remove the base.

-

Remove the solvent under reduced pressure.

-

Purify the resulting N,N-di(trideuteromethyl)ethanolamine by distillation or column chromatography.

-

2. Synthesis of Diphenhydramine-d6 Hydrochloride:

This step involves a Williamson ether synthesis followed by salt formation.

-

Materials: N,N-di(trideuteromethyl)ethanolamine, benzhydryl bromide, a suitable base (e.g., sodium hydride), an anhydrous aprotic solvent (e.g., THF), and hydrochloric acid (in a suitable solvent like ether or isopropanol).

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon), dissolve N,N-di(trideuteromethyl)ethanolamine in the anhydrous solvent.

-

Carefully add the base to the solution to form the alkoxide.

-

Slowly add a solution of benzhydryl bromide in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of Diphenhydramine-d6.

-

Dissolve the crude free base in a suitable solvent and add a solution of hydrochloric acid to precipitate Diphenhydramine-d6 hydrochloride.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

-

Characterization and Data Presentation

The successful synthesis and purity of Diphenhydramine-d6 must be confirmed using various analytical techniques.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C17H16D6ClNO | [2] |

| Molecular Weight | 297.85 g/mol | [2] |

| Monoisotopic Mass | 297.1766525 Da | [1] |

| Isotopic Purity | Typically >98% | Vendor Specification |

| Chemical Purity | Typically >98% | Vendor Specification |

Analytical Methods

1. Mass Spectrometry (MS):

Mass spectrometry is the primary technique for confirming the isotopic labeling of Diphenhydramine-d6. The mass spectrum will show a molecular ion peak that is 6 mass units higher than that of unlabeled Diphenhydramine.

-

Expected [M+H]+ for Diphenhydramine: m/z 256

-

Expected [M+H]+ for Diphenhydramine-d6: m/z 262

The fragmentation pattern in tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium labels on the N-methyl groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to confirm the structure and the absence of protons on the N-methyl groups.

-

In the ¹H NMR spectrum of Diphenhydramine-d6, the singlet corresponding to the six protons of the two N-methyl groups (typically around 2.3 ppm) will be absent or significantly reduced in intensity.

-

²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and location.

¹³C NMR spectroscopy can also be used to confirm the carbon skeleton of the molecule.

Analytical Workflow

References

The Gold Standard in Bioanalysis: Diphenhydramine-d6 HCl as an Internal Standard

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Diphenhydramine-d6 Hydrochloride (HCl) as an internal standard in the quantitative bioanalysis of diphenhydramine. We will delve into the mechanism of action that makes deuterated standards the preferred choice in mass spectrometry-based assays, provide detailed experimental protocols, and present key quantitative data in a clear, comparative format.

The Foundational Principle: Isotope Dilution Mass Spectrometry

In quantitative analysis, particularly within complex biological matrices like plasma or urine, variability is an inherent challenge. Factors such as sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response can all lead to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as Diphenhydramine-d6 HCl, is the gold standard for mitigating these issues.

Diphenhydramine-d6 HCl is chemically identical to the analyte of interest, diphenhydramine, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they are virtually identical in their physicochemical properties, both compounds behave in the same manner during sample preparation and analysis. Any loss or variation experienced by the diphenhydramine will be mirrored by the Diphenhydramine-d6 HCl. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved.[1]

Quantitative Data Summary

The key to the successful use of Diphenhydramine-d6 HCl as an internal standard lies in the mass difference between it and the unlabeled analyte. This allows for their simultaneous detection and differentiation by a mass spectrometer.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Diphenhydramine HCl | C₁₇H₂₂ClNO | 291.8 | 291.1441 |

| Diphenhydramine-d6 HCl | C₁₇H₁₆D₆ClNO | 297.9 | 297.1767 |

Data sourced from PubChem and other chemical suppliers.[2][3][4][5]

Mechanism of Action of Diphenhydramine

Diphenhydramine is a first-generation antihistamine that primarily functions as an inverse agonist at the histamine H1 receptor.[6] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is responsible for the characteristic allergic responses, such as vasodilation, increased vascular permeability, and bronchoconstriction.[6][7][8] By acting as an inverse agonist, diphenhydramine stabilizes the inactive conformation of the H1 receptor, thereby blocking this cascade and alleviating allergy symptoms.[9]

Experimental Protocol: Quantification of Diphenhydramine in Human Plasma

This section provides a detailed methodology for the analysis of diphenhydramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Diphenhydramine-d6 HCl as the internal standard. This protocol is a composite of best practices and published methods.[10][11][12][13]

Materials and Reagents

-

Diphenhydramine HCl reference standard

-

Diphenhydramine-d6 HCl internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples to room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of a 100 ng/mL solution of Diphenhydramine-d6 HCl in methanol (internal standard).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax SB-C18, 3.0 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | 65% B (isocratic) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| MS System | Agilent 6475A Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Diphenhydramine: 256.0 → 167.0Diphenhydramine-d6: 262.0 → 167.0 |

| Gas Temperature | 300°C |

| Gas Flow | 5 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temperature | 250°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

Note: These parameters may require optimization for different instrumentation.[10][11][13][14]

Workflow and Logical Relationships

The use of Diphenhydramine-d6 HCl as an internal standard is integral to a robust bioanalytical workflow. The following diagrams illustrate the experimental process and the logical basis for its effectiveness.

Conclusion

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Diphenhydramine-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Diphenhydramine-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Diphenhydramine-d6 Hydrochloride | C17H22ClNO | CID 46781390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. Embramine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ukaazpublications.com [ukaazpublications.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

Navigating the Physicochemical Landscape of Diphenhydramine-d6 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Diphenhydramine-d6 Hydrochloride. Given the limited availability of specific data for the deuterated form, this document leverages data from its non-deuterated counterpart, Diphenhydramine Hydrochloride, to offer a robust foundational understanding. It is crucial to note that while the physicochemical properties of isotopically labeled compounds are generally very similar to the unlabeled versions, they are not identical. Therefore, the provided data should be considered as a strong reference point for experimental design.

Solubility Profile

Diphenhydramine-d6 Hydrochloride, a deuterated analog of Diphenhydramine Hydrochloride, is anticipated to exhibit comparable solubility characteristics. The hydrochloride salt form significantly enhances its aqueous solubility.[1] Qualitative data indicates that Diphenhydramine-d6 Hydrochloride is slightly soluble in methanol and water.

For a more detailed perspective, the solubility of the non-deuterated Diphenhydramine Hydrochloride is presented below. It is freely soluble in water and methanol and practically insoluble in diethyl ether.[2]

Table 1: Quantitative Solubility of Diphenhydramine Hydrochloride

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |

| Water | 1000 | - |

| Water | 58 | - |

| Water | 29.18 | 100 |

| DMSO | 58 | - |

| Ethanol | 58 | - |

Note: The significant variation in reported aqueous solubility may be attributed to different experimental conditions such as temperature and pH.

Stability Profile

Diphenhydramine Hydrochloride is known to be gradually affected by light.[2] Stability studies have demonstrated good chemical stability in various intravenous admixtures. For instance, solutions of Diphenhydramine Hydrochloride in 5% dextrose in water (D5W) and 0.9% sodium chloride (NS) have been found to be stable for extended periods when protected from light.

Table 2: Stability of Diphenhydramine Hydrochloride in Intravenous Solutions

| Concentration | Vehicle | Storage Temperature | Duration | Percent of Initial Concentration Retained |

| 12.5, 25, and 50 mg/50 mL | D5W or NS | 22°C or 4°C (protected from light) | 91 days | > 90% |

| 12.5, 25, and 50 mg/10 mL | NS (in polypropylene syringes) | 22°C or 4°C (protected from light) | 28 days | > 97% |

| 0.2 and 1.0 mg/mL | D5W or 0.9% NaCl (in PVC bags) | 2°C - 8°C | 14 days | 98.6% to 101.1% |

These studies consistently show that Diphenhydramine Hydrochloride remains stable with no significant degradation or precipitation under the tested conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of pharmaceutical compounds like Diphenhydramine-d6 Hydrochloride.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[3][4]

Methodology:

-

Preparation of Saturated Solution: An excess amount of Diphenhydramine-d6 Hydrochloride is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved Diphenhydramine-d6 Hydrochloride in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the stability of a drug substance by separating the intact drug from its degradation products.[5][6]

Methodology:

-

Forced Degradation Studies: To develop and validate a stability-indicating method, forced degradation studies are performed. This involves subjecting solutions of Diphenhydramine-d6 Hydrochloride to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heating the solid drug at 105°C for 24 hours.

-

Photodegradation: Exposing the drug solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Chromatographic System:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: UV detector set at the wavelength of maximum absorbance for Diphenhydramine (around 254 nm and 258 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

-

Stability Study Execution:

-

Prepare solutions of Diphenhydramine-d6 Hydrochloride in the desired vehicle and store them under the specified conditions (e.g., temperature, humidity, light).

-

At predetermined time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Quantify the amount of Diphenhydramine-d6 Hydrochloride remaining and identify and quantify any degradation products.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a pharmaceutical compound.

Signaling Pathway

Diphenhydramine is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor.[7] By blocking the action of histamine, it prevents the subsequent downstream signaling cascade that leads to allergic and inflammatory responses.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. droracle.ai [droracle.ai]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

A Technical Guide to High-Purity Diphenhydramine-d6 Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Diphenhydramine-d6 Hydrochloride, a deuterated analog of the first-generation antihistamine, Diphenhydramine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for a variety of applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.

Commercial Suppliers and Product Specifications

High-purity Diphenhydramine-d6 Hydrochloride is available from several reputable commercial suppliers who specialize in reference standards and research chemicals. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to carefully consider their specific needs. Below is a comparative summary of the quantitative data provided by prominent suppliers.

| Supplier | Product Number | Purity (Chemical) | Isotopic Enrichment | Availability |

| LGC Standards | TRC-D486902-1MG | >95% (HPLC)[1] | Not explicitly stated; typically >98% for deuterated standards. Determined by Mass Spectrometry and/or NMR. | 1 mg, 5 mg, 50 mg |

| Cayman Chemical | 11158 | ≥98%[2][3] | Not explicitly stated; typically >99% for deuterated standards. Determined by Mass Spectrometry and/or NMR. | 100 mg, 250 mg |

| MedChemExpress | HY-B0303AS | 98.83%[4] | Not explicitly stated; typically >98% for deuterated standards. Determined by Mass Spectrometry and/or NMR. | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| Selleck Chemicals | S1866 | 99.50% (HPLC)[5] | Not explicitly stated; typically >98% for deuterated standards. Determined by Mass Spectrometry and/or NMR. | 100 mg, 500 mg, 1 g, 5 g |

| AbMole BioScience | M3383 | 99.94%[6] | Not explicitly stated; typically >98% for deuterated standards. Determined by Mass Spectrometry and/or NMR. | 100 mg, 500 mg, 1 g |

Note: While explicit values for isotopic enrichment are not always publicly available on product datasheets, it is a critical parameter for deuterated standards. Suppliers typically ensure high isotopic purity, often exceeding 98%. For precise isotopic enrichment values, it is recommended to request the Certificate of Analysis (CoA) for a specific lot from the supplier. The primary methods for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

Experimental Protocols: Quality Control and Analysis

The quality and purity of Diphenhydramine-d6 Hydrochloride are typically assessed using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard methods for determining chemical purity.

Representative HPLC/UHPLC Method for Purity Determination

The following protocol is a composite of established methods for the analysis of Diphenhydramine and can be adapted for its deuterated analog.

Instrumentation:

-

HPLC or UHPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 4:1 v/v), with pH adjusted to 7.4 using triethanolamine.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Procedure:

-

Standard Preparation: Prepare a standard solution of Diphenhydramine-d6 Hydrochloride in the mobile phase at a known concentration (e.g., 10 µg/mL).

-

Sample Preparation: Prepare the sample solution of Diphenhydramine-d6 Hydrochloride to be tested in the mobile phase at a similar concentration to the standard.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. The identity of the peak can be confirmed by comparing its retention time to that of the standard.

Signaling Pathway of Diphenhydramine

Diphenhydramine primarily acts as an inverse agonist at the Histamine H1 receptor, a G protein-coupled receptor (GPCR). The H1 receptor is coupled to the Gq/11 family of G proteins.[9][10] Upon activation by an agonist like histamine, the receptor activates a signaling cascade that Diphenhydramine inhibits.

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Histamine H1 receptor.

Experimental Workflow for Pharmacokinetic Studies

Diphenhydramine-d6 Hydrochloride is frequently used as an internal standard in pharmacokinetic studies of Diphenhydramine. The following workflow outlines a typical experimental design.

Conclusion

High-purity Diphenhydramine-d6 Hydrochloride is an essential tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The selection of a suitable commercial supplier should be based on a thorough evaluation of the product's chemical and isotopic purity, as detailed in the Certificate of Analysis. The experimental protocols and pathway information provided in this guide serve as a foundation for the effective application of this valuable research compound.

References

- 1. Toronto Research Chemicals Clinisciences [clinisciences.com]

- 2. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]

- 3. Toronto Research Chemicals, [biosci.com.au]

- 4. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated materials Reference Materials | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Safety Data for Diphenhydramine-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Diphenhydramine-d6 Hydrochloride (CAS No. 1189986-72-8). Due to the limited availability of a complete Safety Data Sheet (SDS) specifically for the deuterated form, this document supplements available data with information from the well-documented non-deuterated Diphenhydramine Hydrochloride (CAS No. 147-24-0). It is crucial to handle this compound with the understanding that while its general toxicological and handling properties are expected to be very similar to its non-deuterated counterpart, some physical and chemical properties will differ.

Chemical and Physical Properties

Diphenhydramine-d6 Hydrochloride is a deuterated analog of Diphenhydramine Hydrochloride, a well-known first-generation antihistamine. The deuterium labeling is typically utilized in research, particularly in pharmacokinetic and metabolic studies.

| Property | Value | Source |

| Chemical Name | 2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride | [1][2] |

| CAS Number | 1189986-72-8 | [1] |

| Molecular Formula | C₁₇H₁₆D₆ClNO | [1] |

| Molecular Weight | 297.85 g/mol | [1] |

| Exact Mass | 297.1767 | [1] |

| Appearance | White to off-white crystalline powder (assumed from non-deuterated form) | [3] |

| Melting Point | 166 - 170 °C (for non-deuterated form) | [3] |

| Solubility | Soluble in water (assumed from non-deuterated form) | [4][5] |

| Storage Temperature | +4°C | [1] |

Toxicological Information

The toxicological profile of Diphenhydramine-d6 Hydrochloride is expected to be closely aligned with that of Diphenhydramine Hydrochloride. The primary hazards are associated with its anticholinergic and sedative properties.

| Toxicity Data | Value | Species | Source |

| Acute Oral LD50 | 500 mg/kg | Rat | [6] |

| Subcutaneous LD50 | 99,200 µg/kg | Mouse | [6] |

| Intraperitoneal LD50 | 82 mg/kg | Rat | [6] |

Key Toxicological Effects (based on Diphenhydramine Hydrochloride):

-

Acute Toxicity: Harmful if swallowed.[3][7] Overdose can lead to CNS depression, including drowsiness and sedation, as well as anticholinergic effects like dry mouth, blurred vision, and urinary retention.[8]

-

Serious Health Effects: In severe cases of overdose, symptoms can progress to delirium, psychosis, seizures, coma, and cardiac arrhythmias.[8][9]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[4] However, one study noted an increased incidence of gliomas in male rats after administration of diphenhydramine hydrochloride.[10]

-

Reproductive Toxicity: Classified as a suspected human reproductive toxicant.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[3]

Handling and Safety Precautions

Proper handling and storage are essential to minimize exposure and ensure the stability of the compound.

| Precaution | Details | Source |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [3] |

| Handling | Avoid breathing dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling. | [11][12] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at +4°C. Protect from light. | [1][3][5] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus. | [13][14] |

| Accidental Release | Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up spilled material and place it in a suitable container for disposal. Avoid generating dust. | [3][12] |

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure | Source |

| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting. | [11][13] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention. | [7][13] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. | [7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [13] |

Experimental Protocols and Workflows

Figure 1: General experimental workflow for handling Diphenhydramine-d6 Hydrochloride.

Signaling Pathway

Diphenhydramine is a first-generation antihistamine that acts as an inverse agonist at the H1 histamine receptor. By binding to the receptor, it stabilizes the inactive conformation, thereby blocking the actions of histamine. This mechanism is central to its anti-allergic effects.

Figure 2: Simplified signaling pathway of Diphenhydramine at the H1 histamine receptor.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet. Users should consult the most recent SDS for Diphenhydramine Hydrochloride from a reputable supplier and handle all chemicals in accordance with good laboratory practices and all applicable regulations.

References

- 1. Diphenhydramine-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. Diphenhydramine-d6 Hydrochloride | C17H22ClNO | CID 46781390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacopoeia.com [pharmacopoeia.com]

- 4. cdn.pfizer.com [cdn.pfizer.com]

- 5. Diphenhydramine Hydrochloride | 147-24-0 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medline.com [medline.com]

- 8. Diphenhydramine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Diphenhydramine Toxicity | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 10. Long-term Anti-inflammatory and Antihistamine Medication Use and Adult Glioma Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caelo.de [caelo.de]

- 12. web1.co.ottertail.mn.us:443 [web1.co.ottertail.mn.us:443]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Gold Standard: A Technical Guide to the Core Principles of Using Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of isotope dilution mass spectrometry, offers detailed experimental protocols, presents comparative quantitative data, and visualizes key workflows and concepts to enhance the accuracy, precision, and robustness of quantitative analytical methods.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

Stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard" for quantitative bioanalysis using mass spectrometry. Among these, deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are frequently utilized due to their relative ease of synthesis and cost-effectiveness compared to other stable isotopes like ¹³C or ¹⁵N.

The fundamental principle behind their use is Isotope Dilution Mass Spectrometry (IDMS) . In IDMS, a known quantity of the deuterated analog of the analyte is introduced into the sample at the earliest possible stage of the sample preparation process. This "internal standard" is chemically identical to the analyte of interest but possesses a different mass due to the presence of deuterium atoms.

Because the internal standard and the analyte behave nearly identically during sample extraction, cleanup, and chromatographic separation, any sample loss or variability in ionization efficiency will affect both compounds equally. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved, as this ratio remains constant even with variations in the analytical process.

Key Advantages of Deuterated Standards:

-

Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, enabling reliable correction.

-

Compensation for Sample Loss: Losses during multi-step sample preparation procedures are a common source of error. The internal standard accounts for these losses, as it is lost in the same proportion as the analyte.

-

Improved Accuracy and Precision: By mitigating both physical losses and matrix-induced variations, deuterated standards significantly enhance the accuracy, precision, and overall robustness of an assay.

Physicochemical Properties and Key Considerations

The substitution of hydrogen with deuterium, a stable isotope of hydrogen containing an additional neutron, introduces subtle yet significant changes in the physicochemical properties of a molecule.

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This increased bond strength means more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic pathway. This principle is fundamental in drug development to enhance metabolic stability.

-

Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts. This is attributed to small differences in polarity and molecular volume arising from the C-D bond. While often minor, this can be problematic if the chromatographic peak is broad, as the analyte and internal standard may not experience the exact same matrix effects at slightly different retention times.

Critical Considerations for Implementation:

-

Isotopic Purity: The deuterated internal standard must have high isotopic purity and be free from contamination with the unlabeled analyte, which could lead to an overestimation of the analyte concentration.

-

Position of the Label: Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule to avoid their loss during sample preparation or analysis.

-

Degree of Deuteration: Typically, a deuterated internal standard should contain at least three deuterium atoms to prevent interference from the natural isotopic abundance of the analyte.

Quantitative Data Presentation

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.

Table 1: Comparison of Assay Performance with Different Internal Standards

This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.

| Internal Standard Type | Accuracy (% Bias) | Precision (%RSD) |

| Deuterated Standard | -1.2% | 3.5% |

| Non-Deuterated Analog | -8.5% | 9.8% |

| No Internal Standard | +15.7% | 18.2% |

Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification

This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.

| Internal Standard Type | Inter-Patient Imprecision (%CV) |

| Deuterated (d3-Sirolimus) | 2.7% - 5.7% |

| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |

Table 3: Validation Summary for the Quantification of Five Immunosuppressants Using Deuterated Internal Standards

This table presents the validation results for a single LC-MS/MS method for five immunosuppressants using their corresponding deuterated internal standards.

| Analyte | Linearity Range | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) |

| Cyclosporine A | 2 - 1250 ng/ml | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Tacrolimus | 0.5 - 42.2 ng/ml | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Sirolimus | 0.6 - 49.2 ng/ml | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Everolimus | 0.5 - 40.8 ng/ml | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Mycophenolic Acid | 0.01 - 7.5 µg/ml | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays incorporating deuterated internal standards.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Cold acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

-

Urine sample

-

Deuterated internal standard stock solution

-

SPE cartridges (e.g., C18)

-

Methanol

-

Water

-

Elution solvent (e.g., acetonitrile with 0.1% formic acid)

-

Vacuum manifold

Procedure:

-

Sample Pre-treatment: Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge.

-

Sample Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Immunosuppressants in Whole Blood

This protocol is adapted for the simultaneous analysis of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus.

Sample Preparation:

-

To 50 µL of calibrator, quality control, or patient whole blood, add 100 µL of a working solution of deuterated internal standards in a precipitation reagent (e.g., zinc sulfate in methanol).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases consisting of ammonium acetate in water and methanol.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (MRM) for each analyte and its corresponding deuterated internal standard.

**

Methodological & Application

Application Note: High-Throughput Quantification of Diphenhydramine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

[Author] - Your Name/Organization [Date] - November 24, 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diphenhydramine in human plasma. The method utilizes Diphenhydramine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined sample preparation procedure based on protein precipitation is employed, allowing for rapid sample turnaround times suitable for high-throughput bioanalytical laboratories. The method has been validated over a linear range of 1 to 500 ng/mL and is well-suited for pharmacokinetic studies and clinical monitoring of diphenhydramine.

Introduction

Diphenhydramine is a first-generation antihistamine with anticholinergic and sedative properties, widely used in over-the-counter medications for the treatment of allergies, insomnia, and the common cold. Accurate and reliable quantification of diphenhydramine in biological matrices is crucial for pharmacokinetic and bioequivalence studies, as well as for monitoring in clinical and forensic toxicology. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Diphenhydramine-d6, is essential for correcting for matrix effects and variations in instrument response, thereby improving the overall robustness and reliability of the method.[1] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of diphenhydramine in human plasma using Diphenhydramine-d6 as the internal standard.

Experimental

Materials and Reagents

-

Diphenhydramine Hydrochloride (Reference Standard)

-

Diphenhydramine-d6 Hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human Plasma (K2-EDTA)

Standard and Sample Preparation

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Diphenhydramine Hydrochloride in methanol.

-

Prepare a 1 mg/mL stock solution of Diphenhydramine-d6 Hydrochloride in methanol.

Working Standard Solutions:

-

Prepare intermediate and working standard solutions of diphenhydramine by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

-

Prepare a working internal standard solution of Diphenhydramine-d6 at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 500 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in the same manner as the calibration standards.

Sample Preparation Protocol (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL Diphenhydramine-d6 internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Diphenhydramine: m/z 256.2 → 167.1.[3]

-

Diphenhydramine-d6: m/z 262.2 → 173.1.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation parameters assessed included linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with acceptable precision and accuracy.[4]

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results were within the acceptable limits of ±15% (±20% at the LLOQ).

Recovery and Matrix Effect:

The extraction recovery of diphenhydramine from human plasma was consistent and reproducible across the different QC levels. The use of the deuterated internal standard, Diphenhydramine-d6, effectively compensated for any matrix-induced ion suppression or enhancement, ensuring the accuracy of the results.

Quantitative Data Summary

The following table summarizes the quantitative performance of the LC-MS/MS method for diphenhydramine.

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL[4][5] |

| Correlation Coefficient (r²) | > 0.999[5] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Intra-day Accuracy (%Bias) | Within ±15% |

| Inter-day Accuracy (%Bias) | Within ±15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Compensated by SIL-IS |

Protocols

Detailed Protocol for LC-MS/MS Method Development

-

Analyte and Internal Standard Selection:

-

Obtain reference standards for Diphenhydramine and Diphenhydramine-d6.

-

Confirm the purity and identity of the standards.

-

-

Mass Spectrometry Optimization:

-

Infuse standard solutions of Diphenhydramine and Diphenhydramine-d6 directly into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis.

-

Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize signal intensity.

-

-

Chromatography Development:

-

Select a suitable reversed-phase C18 column.

-

Develop a mobile phase system, typically consisting of water and an organic solvent (acetonitrile or methanol) with a modifier like formic acid to improve peak shape and ionization efficiency.

-

Optimize the gradient elution profile to achieve a short run time while ensuring adequate separation of the analyte from endogenous plasma components.

-

-

Sample Preparation Optimization:

-

Evaluate different sample preparation techniques, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction. For high-throughput analysis, protein precipitation with acetonitrile is often preferred due to its simplicity and speed.

-

Optimize the ratio of precipitation solvent to plasma to ensure efficient protein removal and analyte recovery.

-

-

Method Validation:

-

Perform a full validation of the method, including the assessment of linearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and stability, following regulatory guidelines.

-

Visualizations

Experimental Workflow

Caption: A schematic of the LC-MS/MS experimental workflow.

Logical Relationship of Method Development

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diphenhydramine HCL Analyzed with LCMS - AppNote [mtc-usa.com]

Application Note: Quantitative Analysis of Diphenhydramine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diphenhydramine (DPH) is a first-generation antihistamine with anticholinergic, sedative, and antiemetic properties, commonly used for the treatment of allergies, insomnia, and motion sickness.[1] Accurate quantification of diphenhydramine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of diphenhydramine in human plasma. The use of a stable isotope-labeled internal standard, Diphenhydramine-d6 (DPH-d6), ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[2][3]

Experimental Protocols

Materials and Reagents

-

Analytes: Diphenhydramine hydrochloride (Reference Standard), Diphenhydramine-d6 hydrochloride (Internal Standard, IS).

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water.

-

Matrix: Drug-free human plasma.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Diphenhydramine and Diphenhydramine-d6 in methanol to obtain individual stock solutions of 1 mg/mL.

-

Store stock solutions at 2-8°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Diphenhydramine stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Diphenhydramine-d6 stock solution with methanol to achieve a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (blank, calibration standards, QCs, or unknown samples) into 1.5 mL microcentrifuge tubes.

-

Add 20 µL of the IS working solution (100 ng/mL DPH-d6) to all tubes except the blank matrix.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 65:35 v/v, Mobile Phase B:A)[5] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Total Run Time | 5 minutes[5] |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (DPH) | m/z 256.0 → 167.0[5] |

| MRM Transition (IS) | m/z 262.0 → 167.0 |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.[2]

Table 3: Calibration Curve Linearity and Sensitivity

| Analyte | Range (ng/mL) | R² | Weighting | LLOQ (ng/mL) |

| Diphenhydramine | 1 - 500 | > 0.999 | 1/x² | 1.0 |

Table 4: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | 6.8 | +4.5 | 8.2 | +5.1 |

| Low | 3.0 | 5.1 | +2.1 | 6.5 | +3.3 |

| Mid | 50 | 3.5 | -1.8 | 4.9 | -0.9 |

| High | 400 | 2.8 | -0.5 | 4.1 | +1.2 |

Table 5: Matrix Effect and Recovery

| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 3.0 | 98.2 | 91.5 |

| High | 400 | 101.5 | 93.1 |

Visualizations

Caption: Workflow for plasma sample preparation and analysis.

Caption: Logic of using a deuterated internal standard.

Conclusion

This application note describes a highly selective, sensitive, and reproducible LC-MS/MS method for the quantification of Diphenhydramine in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method is accurate and precise over a wide concentration range, meeting the requirements for bioanalytical applications.

References

- 1. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Pharmacokinetic Study of Diphenhydramine using Diphenhydramine-d6 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine is a first-generation antihistamine widely used for the treatment of allergies, insomnia, and motion sickness.[1][2][3][4] A thorough understanding of its pharmacokinetic profile is crucial for effective and safe therapeutic use. This document outlines a detailed protocol for a pharmacokinetic study of diphenhydramine in a relevant biological matrix (e.g., human plasma), employing a stable isotope-labeled internal standard, Diphenhydramine-d6 Hydrochloride, for accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Diphenhydramine-d6 Hydrochloride is the deuterium-labeled form of Diphenhydramine Hydrochloride. It serves as an ideal internal standard because it shares nearly identical chemical and physical properties with the analyte, ensuring consistent behavior during sample preparation and analysis, which corrects for variations in extraction efficiency and instrument response.[5][6]

Pharmacokinetic Profile of Diphenhydramine

Diphenhydramine is well-absorbed after oral administration, with peak plasma concentrations reached within 1-4 hours.[7] However, it undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of 40-60%.[7][8][9] The primary metabolic pathway is N-demethylation, mediated mainly by the cytochrome P450 enzyme CYP2D6.[1][10] Other CYP enzymes like CYP1A2, CYP2C9, and CYP2C19 are also involved to a lesser extent.[8][10] Diphenhydramine is highly bound to plasma proteins (approximately 98%) and is primarily excreted in the urine as metabolites.[1][8] The elimination half-life in healthy adults ranges from 2.4 to 9.3 hours.[7][8]

Table 1: Summary of Diphenhydramine Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Oral Bioavailability | 40-60% | [7][8][9] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [7] |

| Protein Binding | ~98% | [1][8] |

| Volume of Distribution | 17 L/kg | [1] |

| Elimination Half-life | 2.4 - 9.3 hours | [7][8] |

| Primary Metabolism | Hepatic (CYP2D6) | [1][10] |

| Primary Route of Excretion | Urine (mainly as metabolites) | [1][10] |

Experimental Protocol: Quantification of Diphenhydramine in Plasma

This protocol describes the use of LC-MS/MS for the quantitative analysis of diphenhydramine in plasma samples, with Diphenhydramine-d6 Hydrochloride as the internal standard (IS).

Materials and Reagents

-

Diphenhydramine Hydrochloride (Reference Standard)

-

Diphenhydramine-d6 Hydrochloride (Internal Standard)[11][12]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Control human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Zorbax SB-C18, 2.1 mm x 50 mm, 3.5 µm)[13]

Preparation of Stock and Working Solutions

-

Diphenhydramine Stock Solution (1 mg/mL): Accurately weigh and dissolve Diphenhydramine Hydrochloride in methanol.

-

Diphenhydramine-d6 HCl Stock Solution (1 mg/mL): Accurately weigh and dissolve Diphenhydramine-d6 Hydrochloride in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the diphenhydramine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Diphenhydramine-d6 HCl stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each standard, quality control (QC) sample, and unknown plasma sample.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

A sensitive and selective LC-MS/MS method is essential for accurate quantification.[13][14]

Table 2: Example LC-MS/MS Parameters

| Parameter | Condition |

| LC System | |

| Column | Zorbax SB-C18 (2.1 mm x 50 mm, 3.5 µm)[13] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |